2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring The presence of an ethyl group at the 2-position further distinguishes it from other triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted triazolopyrazines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing substrate access . The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- [1,2,4]triazolo[4,3-a]pyrazine
Comparison: 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to other triazolopyrazines, this compound may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H12N4/c1-2-6-9-7-5-8-3-4-11(7)10-6/h8H,2-5H2,1H3 |
InChI Key |
VPTHXEYLLVXSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCNCC2=N1 |
Origin of Product |
United States |
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